molecular formula C9H18O7S B14474370 D-Glucitol, 1-(3-mercaptopropanoate) CAS No. 68928-45-0

D-Glucitol, 1-(3-mercaptopropanoate)

Cat. No.: B14474370
CAS No.: 68928-45-0
M. Wt: 270.30 g/mol
InChI Key: HFFGLIQNBUXATK-HSLWUYEYSA-N
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Description

D-Glucitol, 1-(3-mercaptopropanoate) is a sorbitol (D-glucitol) derivative where one of the primary hydroxyl groups is esterified with 3-mercaptopropionic acid . This structure combines the hydrophilic, multi-hydroxyl backbone of sorbitol with a terminal thiol (-SH) group, making it a valuable multifunctional building block for research. The primary research value of this compound lies in polymer science and materials chemistry. The thiol group can undergo efficient "thiol-ene" click reactions, allowing researchers to synthesize novel renewable and biodegradable polyesters with acid-degradable properties . Similar sorbitol-based monomers are used to create functional polymers, including flame retardants . Furthermore, the sorbitol core, being a sugar alcohol, can contribute to the hydrophilicity and biocompatibility of the resulting materials, pointing to potential applications in creating mucin-mimetic materials for biomedical studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

68928-45-0

Molecular Formula

C9H18O7S

Molecular Weight

270.30 g/mol

IUPAC Name

[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 3-sulfanylpropanoate

InChI

InChI=1S/C9H18O7S/c10-3-5(11)8(14)9(15)6(12)4-16-7(13)1-2-17/h5-6,8-12,14-15,17H,1-4H2/t5-,6+,8-,9-/m1/s1

InChI Key

HFFGLIQNBUXATK-HSLWUYEYSA-N

Isomeric SMILES

C(CS)C(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(CS)C(=O)OCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol, 1-(3-mercaptopropanoate) typically involves the esterification of D-glucitol with 3-mercaptopropanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of D-Glucitol, 1-(3-mercaptopropanoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: D-Glucitol, 1-(3-mercaptopropanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Structural Analogs: D-Glucitol Esters

Compound Name Key Structural Features Applications Key Properties References
D-Glucitol, 1-(3-mercaptopropanoate) 3-mercaptopropanoate ester at 1-position of D-glucitol Inferred: Drug delivery, chelating agents Hydrophilic (glucitol backbone), reactive thiol group
D-Glucitol monopalmitate Palmitate ester of D-glucitol Food/pharma emulsifier, surfactant Amphiphilic (hydrophilic glucitol + lipophilic palmitate)
Fosaprepitant dimeglumine D-glucitol as counterion in phosphate salt Antiemetic drug (e.g., Merck’s MK-0517) Enhances solubility of active pharmaceutical ingredient (API)
Delafloxacin meglumine D-glucitol derivative as crystalline salt Antibiotic (fluoroquinolone class) Improves bioavailability and stability of API

Key Observations :

  • Functional Groups: The thiol group in D-Glucitol, 1-(3-mercaptopropanoate) distinguishes it from non-sulfhydryl glucitol esters (e.g., monopalmitate). This group may enhance metal-binding capacity but could reduce stability due to oxidation susceptibility .
  • Pharmaceutical Use : While fosaprepitant and delafloxacin utilize D-glucitol for solubility enhancement, their lack of thiol groups highlights a trade-off between reactivity and stability in drug formulations .

Functional Analogs: Mercaptopropanoate Derivatives

Compound Name Alcohol Moiety Applications Key Properties References
D-Glucitol, 1-(3-mercaptopropanoate) D-glucitol (polyol) Inferred: Biomedical, environmental High water solubility, moderate lipophilicity
2-Ethylhexyl 3-mercaptopropanoate 2-ethylhexyl (branched alkyl) Polymer chemistry, metal chelation Lipophilic, stable in non-polar matrices
3-Mercaptopropanoic acid Free acid Chemical synthesis, catalysis High reactivity, prone to oxidation

Key Observations :

  • Solubility: D-Glucitol’s polyol structure confers higher hydrophilicity compared to 2-ethylhexyl 3-mercaptopropanoate, making it more suitable for aqueous systems (e.g., drug formulations) .
  • Reactivity: The free thiol in 3-mercaptopropanoic acid is more reactive but less stable than its esterified counterparts.

Physicochemical and Functional Comparisons

A. Stability :

  • Thiol-containing compounds like D-Glucitol, 1-(3-mercaptopropanoate) may require stabilization (e.g., antioxidants) to prevent oxidation, whereas non-thiol glucitol esters (e.g., monopalmitate) are more stable .

B. Industrial vs. Pharmaceutical Utility :

  • Industrial: 2-Ethylhexyl 3-mercaptopropanoate’s lipophilicity suits it for polymer synthesis and environmental remediation, whereas D-Glucitol, 1-(3-mercaptopropanoate) could target water-based systems .
  • Pharmaceutical : Fosaprepitant and delafloxacin highlight glucitol’s role in API solubility, but thiol-glucitol esters remain underexplored in drug development .

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